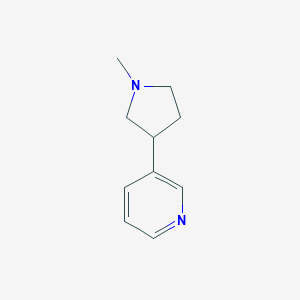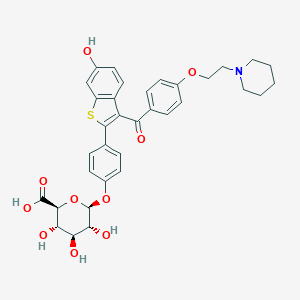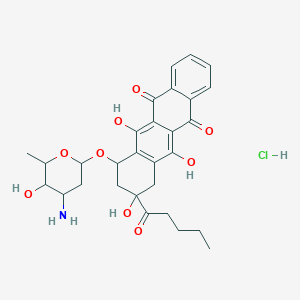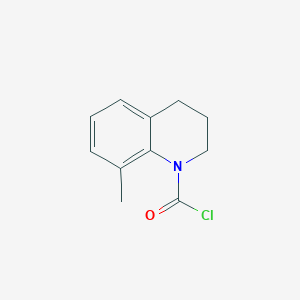
8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is a chemical compound that belongs to the family of quinoline derivatives. It is a versatile compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride has a wide range of scientific research applications. One of its most significant applications is in medicinal chemistry, where it is used as a building block for the synthesis of various biologically active compounds. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. Additionally, it has been used as a fluorescent probe for the detection of metal ions in biological systems.
Wirkmechanismus
The mechanism of action of 8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is not fully understood. However, it is believed to exert its biological activity by interacting with cellular targets such as enzymes and receptors. For example, it has been reported to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription.
Biochemische Und Physiologische Effekte
8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. Additionally, it has been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride in lab experiments is its versatility. It can be used as a building block for the synthesis of various biologically active compounds. Additionally, it has been shown to exhibit a wide range of biological activities, making it a valuable tool for drug discovery and development. However, one of the limitations of using 8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for research on 8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride. One direction is the synthesis of novel derivatives with improved biological activity and reduced toxicity. Another direction is the investigation of its potential applications in material science, such as the development of fluorescent sensors and catalysts. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, 8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is a versatile compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and its derivatives.
Synthesemethoden
The synthesis of 8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride can be achieved through various methods. One of the most common methods is the reaction of 8-methylquinoline with phosgene in the presence of a base such as triethylamine. The reaction proceeds through the formation of a carbamate intermediate, which is then converted to the desired product by the addition of thionyl chloride. Other methods include the reaction of 8-methylquinoline with oxalyl chloride and the reaction of 8-methylquinoline with chloroformates.
Eigenschaften
CAS-Nummer |
103661-43-4 |
|---|---|
Produktname |
8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride |
Molekularformel |
C11H12ClNO |
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO/c1-8-4-2-5-9-6-3-7-13(10(8)9)11(12)14/h2,4-5H,3,6-7H2,1H3 |
InChI-Schlüssel |
WAJBCWMYOGKSPT-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)Cl |
Kanonische SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)Cl |
Synonyme |
1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro-8-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)
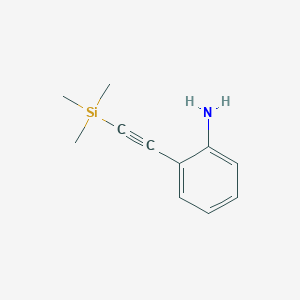
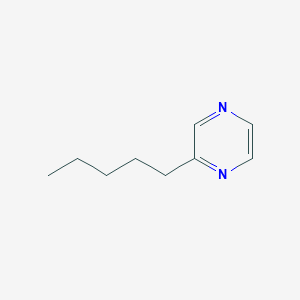

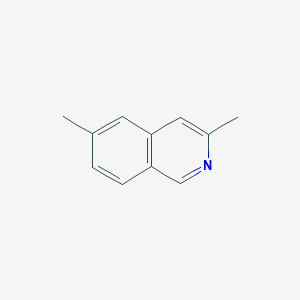

![3-Aminothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B17922.png)
![2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]-](/img/structure/B17923.png)
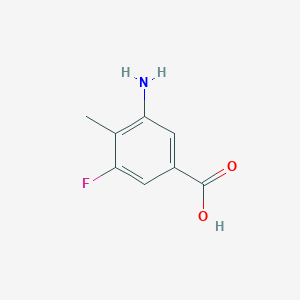
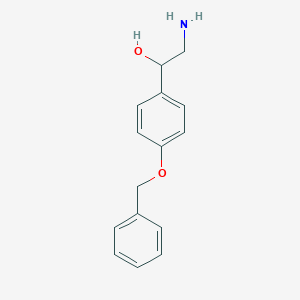
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[4-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanyl-5-oxo-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B17928.png)
